molecular formula C21H24N2O4 B268956 N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide

N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide

Cat. No. B268956
M. Wt: 368.4 g/mol
InChI Key: WAKJPUBZNULRJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide, also known as MLN8054, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. MLN8054 is a selective inhibitor of Aurora A kinase, a protein that plays a crucial role in regulating cell division and mitosis. In

Scientific Research Applications

N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been extensively studied for its potential therapeutic applications in cancer treatment. Aurora A kinase is overexpressed in many types of cancer, and its inhibition by N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been tested in preclinical models of various types of cancer, including breast, prostate, and lung cancer, with promising results. In addition, N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.

Mechanism of Action

N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide is a selective inhibitor of Aurora A kinase, a protein that plays a crucial role in regulating cell division and mitosis. Aurora A kinase is overexpressed in many types of cancer, and its inhibition by N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide binds to the ATP-binding site of Aurora A kinase, preventing its activity and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy. N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. In addition, N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been extensively studied, with its mechanism of action and biochemical and physiological effects well characterized. However, N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide also has some limitations for lab experiments. It is selective for Aurora A kinase, which may limit its efficacy in certain types of cancer that do not overexpress this protein. In addition, N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known.

Future Directions

There are several future directions for the study of N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide. One direction is to further investigate its efficacy in preclinical models of cancer, particularly in combination with other cancer treatments. Another direction is to develop more selective inhibitors of Aurora A kinase that can overcome the limitations of N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide. Finally, clinical trials are needed to determine the safety and efficacy of N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide in humans, which could lead to its approval as a cancer treatment.

Synthesis Methods

The synthesis of N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide involves several steps, starting with the reaction of 4-aminophenylmorpholin-4-ylcarbonyl chloride with 2-phenoxybutyric acid. The resulting intermediate is then reacted with 4-(dimethylamino)pyridine and N,N'-dicyclohexylcarbodiimide to form the final product, N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide. The synthesis of N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.

properties

Product Name

N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-[4-(morpholine-4-carbonyl)phenyl]-2-phenoxybutanamide

InChI

InChI=1S/C21H24N2O4/c1-2-19(27-18-6-4-3-5-7-18)20(24)22-17-10-8-16(9-11-17)21(25)23-12-14-26-15-13-23/h3-11,19H,2,12-15H2,1H3,(H,22,24)

InChI Key

WAKJPUBZNULRJH-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3

Origin of Product

United States

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